molecular formula C10H8N2O3 B1437698 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1093649-88-7

3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1437698
CAS No.: 1093649-88-7
M. Wt: 204.18 g/mol
InChI Key: YAYDMJNTBGROTD-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a hydroxyphenyl group attached to the pyrazole ring, which is further substituted with a carboxylic acid group

Mechanism of Action

Target of Action

Similar compounds such as 3-(4-hydroxyphenyl)propionic acid have been shown to interact with various cellular targets, including prothrombin, macrophage migration inhibitory factor, and prephenate dehydrogenase . These targets play crucial roles in coagulation, immune response, and amino acid metabolism, respectively .

Mode of Action

For instance, 3-(4-hydroxyphenyl)propionic acid, a microbial metabolite, has been found to inhibit the conversion of macrophages into foam cells by regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation .

Biochemical Pathways

Related compounds like 3-(4-hydroxyphenyl)pyruvate and 3-(4-hydroxyphenyl)propionic acid are known to be involved in tyrosine metabolism . These compounds can influence various biochemical reactions, including the conversion of tyrosine into fumarate and acetoacetate, which are then used in the citric acid cycle and ketogenesis, respectively .

Pharmacokinetics

For instance, in a study involving aged rats, it was found that 3-(4-hydroxyphenyl)propionic acid and its metabolites were mostly distributed in the gastrointestinal tract, liver, kidney, lung, and trachea . The study also noted age- and gender-related changes in the in vivo behavior of the compound .

Result of Action

Similar compounds like 3-(4-hydroxyphenyl)propionic acid have been shown to significantly attenuate the inflammatory response of lps-treated raw2647 cells and DSS-induced colitis in antibiotics-treated pseudo-germ-free mice by regulating MAPK and NF-κB pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(4-Oxophenyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 3-(4-Hydroxyphenyl)-1H-pyrazole-5-methanol.

    Substitution: 3-(4-Alkoxyphenyl)-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antioxidant, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propanoic acid: Shares the hydroxyphenyl group but differs in the presence of a propanoic acid moiety instead of the pyrazole ring.

    4-Hydroxyphenylpyruvic acid: Contains a hydroxyphenyl group and a pyruvic acid moiety, differing in the structure of the carboxylic acid group.

Uniqueness

3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid is unique due to its pyrazole ring, which imparts distinct chemical and biological properties. The presence of both hydroxyphenyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-7-3-1-6(2-4-7)8-5-9(10(14)15)12-11-8/h1-5,13H,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYDMJNTBGROTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093649-88-7
Record name 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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